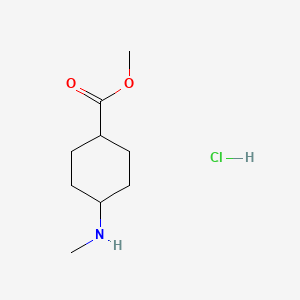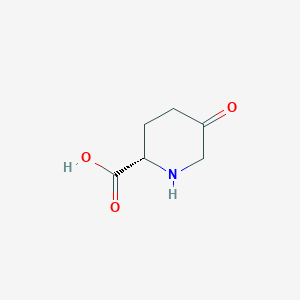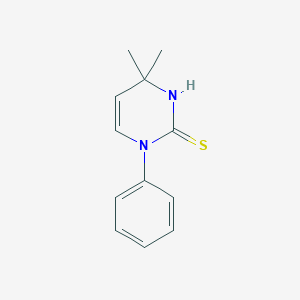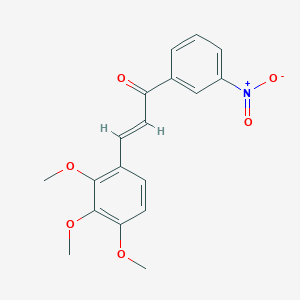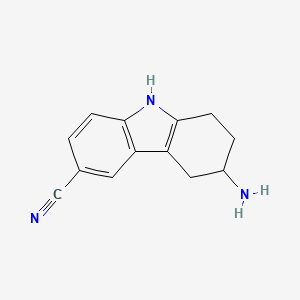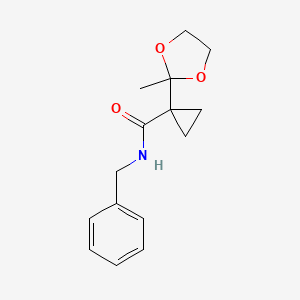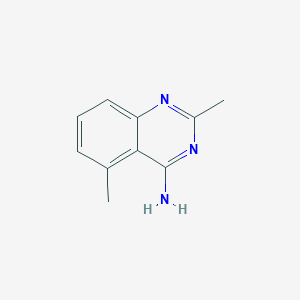
2,5-Dimethylquinazolin-4-amine
Vue d'ensemble
Description
2,5-Dimethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of a quinazoline core with methyl groups at the 2 and 5 positions and an amine group at the 4 position
Mécanisme D'action
Target of Action
Quinazolinone derivatives, a class of compounds to which 2,5-dimethylquinazolin-4-amine belongs, have been reported to exhibit a broad spectrum of biological activities . These activities include antimicrobial, antimalarial, anticancer, anti-inflammatory, and more . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinazolinone derivatives have been reported to interact with various cellular targets, leading to changes in cellular processes . For example, some quinazolinone derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways . The specific mode of action can depend on the specific derivative and its functional groups.
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways . For example, some quinazolinone derivatives have been found to inhibit enzymes involved in key biochemical pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Result of Action
Quinazolinone derivatives have been reported to have various effects at the molecular and cellular level . For example, some quinazolinone derivatives have been found to induce cell death or inhibit cell growth . The specific effects can depend on the specific derivative and its functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under reflux conditions The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and phase-transfer catalysis may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to dihydroquinazolines.
Substitution: The amine group at the 4 position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives, including 2,5-Dimethylquinazolin-4-amine, have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound, which lacks the methyl and amine groups.
2-Methylquinazoline: A derivative with a single methyl group at the 2 position.
4-Aminoquinazoline: A derivative with an amine group at the 4 position but without the methyl groups.
Uniqueness: 2,5-Dimethylquinazolin-4-amine is unique due to the presence of both methyl groups and the amine group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propriétés
IUPAC Name |
2,5-dimethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMUCPRSCZDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

